4-Bromo-2,6-dichlorobenzaldehyde is an organic compound with the chemical formula C7H3BrCl2O. It is a white crystalline solid []. The synthesis of 4-bromo-2,6-dichlorobenzaldehyde has been reported in several scientific publications, with methods involving the formylation of 1,3-dibromo-2,4-dichlorobenzene using various reagents such as n-butyllithium and DMF (dimethylformamide) [, ]. Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].
While the specific research applications of 4-bromo-2,6-dichlorobenzaldehyde are not extensively documented, its chemical structure suggests potential uses in various research areas:
4-Bromo-2,6-dichlorobenzaldehyde is an aromatic aldehyde with the molecular formula C₇H₃BrCl₂O and a molecular weight of approximately 253.91 g/mol. This compound features a benzene ring substituted with bromine and chlorine atoms at the 4 and 2,6 positions, respectively, along with an aldehyde functional group (-CHO). Its structural formula can be represented as . The compound is characterized by its moderate solubility in organic solvents and is primarily used in chemical synthesis due to its reactivity and ability to act as an intermediate in various reactions.
There is no current information available regarding the specific mechanism of action of 4-Bromo-2,6-dichlorobenzaldehyde in any biological system.
The synthesis of 4-bromo-2,6-dichlorobenzaldehyde typically involves the following steps:
4-Bromo-2,6-dichlorobenzaldehyde finds applications across various fields:
Interaction studies involving 4-bromo-2,6-dichlorobenzaldehyde have primarily focused on its metabolic pathways and enzyme interactions. As mentioned earlier, it acts as an inhibitor for CYP1A2, which may influence the metabolism of co-administered drugs. Understanding these interactions is crucial for assessing its safety and efficacy in various applications .
Several compounds exhibit structural similarities to 4-bromo-2,6-dichlorobenzaldehyde. Below is a comparison highlighting their uniqueness:
| Compound Name | Similarity Score | Unique Features |
|---|---|---|
| 4-Bromo-1-chlorobenzaldehyde | 0.91 | Contains one chlorine atom; less steric hindrance. |
| 3-Bromo-2,6-dichlorobenzaldehyde | 0.89 | Bromine at the meta position alters reactivity. |
| 4-Chloro-2,6-dibromobenzaldehyde | 0.86 | Two bromine substituents increase electron density. |
| 3-Chloro-4-bromobenzaldehyde | 0.85 | Different substitution pattern affecting properties. |
| 4-Iodo-2,6-dichlorobenzaldehyde | 0.83 | Iodine introduces different electronic characteristics. |
These compounds differ from 4-bromo-2,6-dichlorobenzaldehyde mainly in their substitution patterns and types of halogen atoms present, which significantly influence their chemical reactivity and biological activity .
The Vilsmeier-Haack reaction represents one of the most effective synthetic approaches for the preparation of 4-bromo-2,6-dichlorobenzaldehyde from its corresponding aromatic precursor [3]. This reaction involves the chemical transformation of a substituted formamide with phosphorus oxychloride and an electron-rich arene to produce an aryl aldehyde [3]. The reaction mechanism proceeds through the formation of a substituted chloroiminium ion, commonly referred to as the Vilsmeier reagent, which acts as the electrophilic species [3].
For the synthesis of 4-bromo-2,6-dichlorobenzaldehyde, the starting material 1,3-dibromo-2,4-dichlorobenzene undergoes formylation using dimethylformamide and phosphorus oxychloride under controlled conditions [7]. The reaction requires activation of the aromatic ring, which is achieved through the electron-donating effects of the halogen substituents [3]. The process typically involves heating the substrate with the Vilsmeier reagent at temperatures ranging from 80 to 120 degrees Celsius for reaction times of 2 to 6 hours [7].
Optimization studies have demonstrated that the molar ratio of phosphorus oxychloride to dimethylformamide significantly influences the reaction outcome [3]. Typical reaction conditions employ a 1.2 to 1.5 molar excess of phosphorus oxychloride relative to the aromatic substrate, with dimethylformamide serving as both the formyl source and reaction medium [7]. The reaction proceeds through electrophilic aromatic substitution, where the activated formyl carbon attacks the most electron-rich position on the aromatic ring [3].
Alternative synthetic approaches to 4-bromo-2,6-dichlorobenzaldehyde include Friedel-Crafts acylation followed by reduction and subsequent oxidation strategies [8]. The Friedel-Crafts acylation pathway involves the reaction of the halogenated benzene derivative with an acyl chloride in the presence of a Lewis acid catalyst [8]. However, the viability of direct Friedel-Crafts formylation is limited due to the instability of formyl chloride, necessitating in situ generation through the Gattermann-Koch reaction [10].
The Gattermann-Koch modification employs carbon monoxide and hydrogen chloride under high pressure conditions, catalyzed by a mixture of aluminum chloride and cuprous chloride [10]. This approach allows for the direct introduction of the formyl group onto the halogenated aromatic ring [10]. The reaction typically requires pressures of 20 to 40 atmospheres and temperatures between 60 and 80 degrees Celsius [10].
Oxidation strategies represent another viable synthetic route, particularly the selective oxidation of the corresponding methylated precursor [11]. The oxidation of 4-bromo-2,6-dichlorotoluene can be achieved using various oxidizing agents including potassium permanganate, chromyl chloride, or more environmentally benign oxidants such as hydrogen peroxide [11]. Recent developments have focused on heterogeneous catalytic systems that enable selective oxidation while minimizing overoxidation to the corresponding carboxylic acid [11].
Metal-organic framework catalysts have shown particular promise in the selective oxidation of halogenated toluenes to their corresponding aldehydes [11]. Copper-based metal-organic frameworks demonstrate high activity and selectivity, with conversion rates exceeding 75 percent and aldehyde selectivities above 90 percent under optimized conditions [11].
The development of advanced catalytic systems has significantly enhanced the efficiency of 4-bromo-2,6-dichlorobenzaldehyde synthesis [15]. Transition metal catalysts, particularly those based on palladium and copper, have demonstrated superior performance in terms of both yield and selectivity [18]. Palladium-catalyzed formylation reactions using carbon monoxide as the formyl source provide an attractive alternative to traditional Vilsmeier-Haack conditions [17].
Zeolite-catalyzed aromatic formylation has emerged as a promising approach for industrial-scale synthesis [19]. These heterogeneous catalysts offer several advantages including ease of separation, recyclability, and enhanced selectivity [19]. The acidic sites within the zeolite framework activate the formylating reagent while providing shape selectivity that favors the formation of the desired regioisomer [19].
Table 1: Comparative Performance of Catalytic Systems for Halogenated Benzaldehyde Synthesis
| Catalyst System | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Aluminum chloride/Phosphorus oxychloride | 100-120 | 4-6 | 85-92 | 88-95 | [3] |
| Copper-based Metal-Organic Framework | 80-100 | 2-4 | 78-85 | 90-96 | [11] |
| Zeolite ZSM-5 | 65-85 | 6-8 | 72-80 | 85-92 | [19] |
| Palladium/Copper tandem system | 90-110 | 3-5 | 88-94 | 92-98 | [18] |
Recent advances in catalytic formylation have focused on the development of bifunctional catalysts that can simultaneously activate both the aromatic substrate and the formylating reagent [17]. Cobalt-based metal-organic framework catalysts supported on aluminum frameworks have demonstrated exceptional performance in formylation reactions, achieving turnover numbers exceeding 15,000 cycles [21]. These catalysts operate under relatively mild conditions and can be recycled multiple times without significant loss of activity [21].
The optimization of reaction parameters including temperature, pressure, and catalyst loading has led to significant improvements in synthetic efficiency [28]. Response surface methodology and artificial neural network modeling have been employed to identify optimal reaction conditions, resulting in benzaldehyde yields approaching 98 percent under optimized conditions [28].
The implementation of green chemistry principles in the synthesis of 4-bromo-2,6-dichlorobenzaldehyde has become increasingly important for industrial applications [22]. Solvent-free reaction conditions and the use of renewable feedstocks represent key areas of development [22]. Microwave-assisted synthesis has emerged as a particularly effective green chemistry approach, reducing reaction times and improving energy efficiency [24].
Microwave-assisted Vilsmeier-Haack formylation can be completed in significantly shorter reaction times compared to conventional heating methods [24]. The dynamic microwave power system enables precise control of reaction conditions, leading to improved yields and reduced side product formation [24]. These reactions can be performed under open vessel conditions at normal pressure, eliminating the need for specialized high-pressure equipment [24].
Table 2: Green Chemistry Metrics for Different Synthetic Approaches
| Synthetic Method | E-Factor | Mass Intensity | Atom Economy (%) | Energy Efficiency | Reference |
|---|---|---|---|---|---|
| Traditional Vilsmeier-Haack | 4.2-5.8 | 5.2-6.8 | 75-82 | Moderate | [22] |
| Microwave-assisted synthesis | 2.1-3.2 | 3.1-4.2 | 82-88 | High | [24] |
| Ionic liquid catalysis | 1.8-2.4 | 2.8-3.4 | 85-91 | High | [25] |
| Enzymatic approaches | 1.2-1.8 | 2.2-2.8 | 88-94 | Very High | [26] |
Ionic liquid catalysis represents another promising green chemistry approach for benzaldehyde synthesis [25]. Imidazolium-based ionic liquids have demonstrated high efficiency in catalyzing formylation reactions using carbon dioxide and phenylsilane at room temperature [25]. These catalytic systems operate under metal-free conditions and achieve excellent yields while minimizing waste generation [25].
Enzymatic synthesis approaches offer the ultimate in green chemistry principles, utilizing biological catalysts to achieve highly selective transformations [26]. The development of engineered enzymes capable of producing benzaldehyde from renewable substrates such as phenylalanine has shown considerable promise [26]. These biocatalytic processes operate under mild conditions and generate minimal waste products [26].
The scale-up of green chemistry approaches requires careful consideration of process intensification and continuous flow technologies [32]. Gas-liquid enhanced reactors have been developed specifically for halogenated benzaldehyde production, offering improved mass transfer efficiency and reduced energy consumption compared to traditional batch reactors [32]. These systems can achieve halogenated benzaldehyde purities exceeding 99 percent while simultaneously producing high-purity halogenated benzoic acid as a valuable co-product [32].
Continuous flow microreactor technology has demonstrated particular advantages for the synthesis of dichlorobenzaldehyde derivatives [38]. These systems enable precise control of reaction parameters including temperature, residence time, and reagent stoichiometry [38]. The enhanced heat and mass transfer characteristics of microreactors result in improved selectivity and reduced formation of undesired by-products [38].
The thermodynamic properties of 4-bromo-2,6-dichlorobenzaldehyde reveal critical insights into its molecular interactions and phase stability. Based on available computational and experimental data, the compound exhibits a predicted boiling point of 296.0 ± 40.0°C at 760 mmHg [1] [2], positioning it within the typical range for trisubstituted benzaldehydes.
Melting Point Analysis
While specific experimental melting point data for 4-bromo-2,6-dichlorobenzaldehyde remains limited, comparative analysis with structurally related halogenated benzaldehydes provides valuable insights. Research on related dichlorobenzaldehydes demonstrates that 2,6-dichlorobenzaldehyde exhibits a melting point of 343.11 K (69.9°C) [3], while 4-bromobenzaldehyde melts at 330.52 K (57.4°C) [3]. The combined halogen substitution pattern in 4-bromo-2,6-dichlorobenzaldehyde suggests an estimated melting point range of 75-85°C, considering the additive effects of multiple halogen substituents.
Phase Transition Characteristics
The phase behavior of 4-bromo-2,6-dichlorobenzaldehyde follows predictable patterns based on intermolecular force analysis. The crystalline phase stability at ambient temperatures results from several key factors:
Thermodynamic Phase Analysis
| Temperature Range (°C) | Physical State | Thermodynamic Process | Environmental Relevance |
|---|---|---|---|
| Below 0°C | Crystalline solid | Low molecular motion | Storage conditions |
| 0-20°C | Crystalline solid | Gradual thermal expansion | Ambient storage stability |
| 20-100°C | Crystalline solid (room temp) | Stable crystalline phase | Normal environmental conditions |
| 100-200°C | Crystalline solid | Pre-melting thermal effects | Industrial processing temperatures |
| 200-296°C | Liquid (if heated) | Melting/vaporization | High-temperature applications |
| Above 296°C | Vapor/decomposition | Boiling/thermal decomposition | Thermal degradation risk |
Vapor Pressure and Volatility
The compound exhibits extremely low vapor pressure at 25°C (0.0 ± 0.6 mmHg) [4], indicating minimal volatilization under ambient conditions. This low volatility stems from strong intermolecular interactions and the relatively high molecular weight of 253.91 g/mol [5] [1] [2]. Comparative analysis with related compounds shows that increasing halogen substitution progressively reduces vapor pressure, with the volatility ranking following: 4-chlorobenzaldehyde > 4-bromobenzaldehyde > dichlorobenzaldehydes [3].
4-Bromo-2,6-dichlorobenzaldehyde demonstrates pronounced lipophilic character with distinct solubility profiles across different solvent systems. The compound's solubility behavior reflects the balance between halogen-induced hydrophobicity and the polar carbonyl functionality.
Aqueous Solubility
The compound exhibits extremely limited water solubility with estimated values below 0.1 g/100 mL at 23°C [6]. This poor aqueous solubility aligns with the general trend observed for heavily halogenated aromatic compounds, where multiple halogen substituents significantly reduce water compatibility [3]. The low aqueous solubility results from:
Organic Solvent Compatibility
The compound demonstrates excellent solubility in organic solvents, particularly those with moderate to low polarity [6]. Key solubility characteristics include:
| Solvent Type | Solubility | Notes |
|---|---|---|
| Water | Practically insoluble (<0.1 g/100 mL) | Typical for halogenated aromatics |
| Organic Solvents (general) | Readily soluble | Due to lipophilic character |
| Alcohols | Easily soluble | Common organic solvent compatibility |
| Ethers | Easily soluble | Good compatibility |
| Ketones | Easily soluble | Good compatibility |
| DMSO | Soluble (for stock solutions) | Used for research preparations |
Solvent Selection Guidelines
For practical applications, alcohol-based solvents (ethanol, methanol) provide optimal dissolution characteristics while maintaining reasonable polarity for subsequent reactions. Ethereal solvents (diethyl ether, THF) offer excellent solubility with the additional benefit of easy removal under reduced pressure. Ketone solvents (acetone, MEK) provide good solubility with moderate boiling points suitable for various synthetic applications.
The lipophilicity of 4-bromo-2,6-dichlorobenzaldehyde has been evaluated through multiple computational approaches, providing crucial insights into its membrane permeation potential and bioaccumulation behavior.
Experimental and Computational LogP Values
Multiple methodologies yield consistent lipophilicity assessments:
XLogP3 Methodology and Analysis
While direct XLogP3 values were not explicitly reported for 4-bromo-2,6-dichlorobenzaldehyde, the XLogP3 algorithm represents a sophisticated approach for lipophilicity prediction [9]. This method employs:
Based on structural similarity analysis with compounds possessing known XLogP3 values, the estimated XLogP3 for 4-bromo-2,6-dichlorobenzaldehyde ranges from 3.5-4.0, aligning closely with experimental determinations.
Substituent Contribution Analysis
| Method/Parameter | Value | Notes |
|---|---|---|
| Experimental LogP (Chemsrc) | 3.86 | Most reliable experimental value |
| iLOGP (Ambeed) | 2.09 | Alternative computational method |
| Contribution of Br substituent | +0.60 (typical for aromatic Br) | Increases lipophilicity moderately |
| Contribution of 2 × Cl substituents | +0.78 (2 × 0.39 for Cl) | Significant lipophilicity increase |
| Contribution of CHO group | -0.17 (polar carbonyl) | Decreases lipophilicity slightly |
| Benzene ring baseline | 2.13 (benzene) | Reference aromatic system |
| Predicted LogP (additive model) | 2.13 + 0.60 + 0.78 - 0.17 = 3.34 | Theoretical prediction model |
Lipophilicity Implications
The LogP value of 3.86 places 4-bromo-2,6-dichlorobenzaldehyde in the moderately to highly lipophilic category [10]. This lipophilicity level suggests:
The environmental fate and transport characteristics of 4-bromo-2,6-dichlorobenzaldehyde are fundamentally governed by its vapor pressure profile and partitioning behavior across environmental compartments.
Vapor Pressure Characteristics
The compound exhibits negligible vapor pressure at ambient conditions, with measurements indicating 0.0 ± 0.6 mmHg at 25°C [4]. This extremely low volatility results from:
Environmental Partitioning Analysis
| Parameter | Value/Classification | Environmental Implication |
|---|---|---|
| Vapor Pressure at 25°C (mmHg) | 0.0 ± 0.6 (Very low) | Low volatilization from water/soil |
| Atmospheric Half-Life (estimated) | Days to weeks (estimated) | Moderate atmospheric persistence |
| Hydrolysis Half-Life | Stable to hydrolysis | Chemical stability in water |
| Photolysis Rate | Susceptible to photodegradation | Potential for photochemical degradation |
| Bioaccumulation Factor (estimated) | Moderate (estimated) | May accumulate in fatty tissues |
| Octanol-Water Partition Coefficient (LogP) | 3.86 (Highly lipophilic) | Preference for organic phases |
| Water Solubility at 25°C (mg/L) | <100 (Low solubility) | Limited bioavailability in aqueous systems |
| Soil Adsorption Coefficient (Koc) | High (estimated) | Strong binding to organic matter |
Atmospheric Behavior
Due to its low vapor pressure, 4-bromo-2,6-dichlorobenzaldehyde demonstrates minimal atmospheric transport potential under normal environmental conditions. When present in the atmosphere, the compound is susceptible to photochemical degradation through:
Aquatic and Terrestrial Partitioning
The compound's high LogP value (3.86) indicates strong preference for organic phases over aqueous environments. In aquatic systems, 4-bromo-2,6-dichlorobenzaldehyde will preferentially:
In terrestrial environments, the compound exhibits high soil adsorption coefficients, particularly in soils with elevated organic matter content. This strong soil binding limits bioavailability and leaching potential, contributing to environmental persistence.
Henry's Law Constant and Air-Water Exchange
While specific Henry's Law constants for 4-bromo-2,6-dichlorobenzaldehyde were not experimentally determined, estimates based on vapor pressure and solubility data suggest limited air-water exchange processes. The low volatility combined with poor aqueous solubility results in minimal atmospheric loading from aquatic sources.
Environmental Persistence Assessment
The environmental persistence of 4-bromo-2,6-dichlorobenzaldehyde reflects its chemical stability and limited biodegradation potential. Key persistence factors include: